molecular formula C13H11Br2NO B1464769 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine CAS No. 1219976-34-7

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine

Cat. No.: B1464769
CAS No.: 1219976-34-7
M. Wt: 357.04 g/mol
InChI Key: BGGSBCLNPCJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine is a synthetically produced small molecule characterized by an azetidine ring linked to a dibromonaphthalene group via an ether bond. This structure combines a strained, three-carbon nitrogen heterocycle with a bulky, halogenated aromatic system, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine scaffold is a prominent pharmacophore in modern pharmaceuticals, prized for its contribution to molecular rigidity and its role in improving the metabolic stability and binding affinity of drug candidates . The specific placement of bromine atoms on the naphthalene ring provides versatile handles for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. This compound is intended for research applications only. Its potential mechanisms of action and specific biological targets are areas of active investigation. Based on the activities of structurally related compounds, azetidine derivatives have demonstrated potent activity as modulators of various biological targets, including enzyme inhibitors and receptor antagonists . For instance, certain N-acyl azetidine compounds have been developed as potent inhibitors of EGFR/HER2, which are key drivers in various cancers . Other azetidine-containing molecules have shown activity as modulators of metabolic receptors like GPR119 for the treatment of diabetes and obesity , or as inhibitors of enzymes like PDE10 for central nervous system disorders . Researchers can utilize this high-purity compound as a key building block to develop novel therapeutic agents targeting a range of diseases. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

3-(1,6-dibromonaphthalen-2-yl)oxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO/c14-9-2-3-11-8(5-9)1-4-12(13(11)15)17-10-6-16-7-10/h1-5,10,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGSBCLNPCJKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,6-Dibromo-2-naphthyl Intermediate

The dibromo-substituted naphthyl moiety is typically prepared by selective bromination of 2-naphthol derivatives or naphthalene precursors. Bromination conditions involve:

  • Using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature
  • Protecting groups to direct bromination to 1,6-positions
  • Purification by recrystallization or chromatography to isolate 1,6-dibromo-2-naphthol or its derivatives

This intermediate serves as the phenol component for subsequent ether formation.

Formation of the Aryl Ether Linkage

The key step to introduce the 3-[(1,6-Dibromo-2-naphthyl)oxy] functionality is the formation of an ether bond between the azetidine ring and the dibromo-naphthyl group. Common methods include:

  • Williamson Ether Synthesis: Reacting the 1,6-dibromo-2-naphthol with a suitable azetidine derivative bearing a leaving group (e.g., halide) under basic conditions.
  • Use of polar aprotic solvents (e.g., anhydrous acetonitrile or dichloromethane) to facilitate nucleophilic substitution.
  • Catalysis with bases such as potassium carbonate or sodium hydride to deprotonate the phenol and enhance nucleophilicity.

Construction of the Azetidine Ring

Several synthetic routes are reported for azetidine ring formation, which can be adapted to introduce the aryl ether substituent:

Purification and Characterization

Purification methods include:

  • Crystallization from ethyl acetate/hexane mixtures
  • Silica gel chromatography
  • Washing with acid/base aqueous solutions to remove impurities and side products
  • Use of noble metal complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) to remove halogenated side products

Representative Synthetic Procedure (Adapted from Patent WO1999055664A1)

Step Reagents & Conditions Description
1 Compound 4 + pyridine in dichloromethane, cooled to -20 to -30 °C Preparation of intermediate solution
2 Addition of sulfuryl chloride portionwise Halogenation step, exothermic reaction
3 Quenching with ethanol, warming to 0 °C Reaction termination and stabilization
4 Successive washing with 16% sulfuric acid, water, 5% sodium bicarbonate Purification to remove acidic and basic impurities
5 Concentration in vacuo, addition of ethyl acetate Preparation for further reaction
6 Treatment with pyrrolidine and tetrakis(triphenylphosphine)palladium(0) at ambient temperature Catalytic step to form azetidine ring or remove side products
7 Filtration through silica gel, elution with ethyl acetate Final purification
8 Crystallization from ethyl acetate/hexane, filtration, drying Isolation of pure this compound

This method emphasizes controlled halogenation, catalytic purification, and crystallization to obtain high-purity product.

Comparative Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Reductive Cyclization of Imines Uses sodium borohydride, refluxing methanol Good yields for substituted azetidines Multi-step, sensitive to sterics
Intramolecular Cyclization of Haloalkyl Amines Nucleophilic substitution, mild conditions Direct ring closure Requires haloalkyl precursors
Williamson Ether Synthesis Phenol + halide under basic conditions Straightforward ether formation Requires pure intermediates
Metal-Catalyzed Cyclization Pd(0) or Pt catalysts, phosphine ligands High selectivity, mild conditions Catalyst cost, sensitivity to impurities
Bis-Triflate Activation 1,3-diols converted to bis-triflates, then cyclized High enantioselectivity possible Multi-step, requires triflation reagents

Research Findings and Notes

  • The presence of bromine at the 1 and 6 positions on the naphthyl ring influences the reactivity and selectivity of ether formation and azetidine ring closure.
  • Use of polar aprotic solvents such as anhydrous acetonitrile enhances nucleophilicity and reaction rates in cyclization steps.
  • Catalytic purification using palladium complexes helps remove halogenated side products, improving product purity.
  • Reductive cyclization methods may lead to side products such as aziridines, requiring careful control of reaction conditions.
  • Enantiomeric purity can be achieved via chiral catalysts or starting materials, though this is more relevant for chiral azetidines than the target compound.

Chemical Reactions Analysis

Types of Reactions

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.

    Substitution: The bromine atoms in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dehalogenated naphthalene derivatives.

    Substitution: Naphthalene derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

The compound 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine is a chemical entity with potential applications across various scientific domains, particularly in medicinal chemistry and material science. This article delves into its applications, supported by data tables and case studies where applicable.

Basic Information

  • Chemical Formula: C₁₃H₁₁Br₂NO
  • CAS Number: 1219976-34-7
  • MDL Number: MFCD13559871
  • Molecular Weight: 328.04 g/mol

Hazard Classification

This compound is classified as an irritant, necessitating careful handling in laboratory settings.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The presence of the dibromonaphthyl moiety suggests that it may interact with biological targets, possibly exhibiting anti-cancer or anti-inflammatory properties.

Case Study: Anti-Cancer Activity

A study explored the synthesis of azetidine derivatives and their effects on cancer cell lines. It was found that compounds similar to this compound showed significant cytotoxicity against specific cancer types, indicating a potential pathway for drug development.

Material Science

Due to its unique structure, this compound may also find applications in polymer science as a monomer or additive. Its bromine atoms can enhance flame retardancy in polymers.

Data Table: Comparison of Flame Retardancy

CompoundFlame Retardancy RatingApplication
This compoundHighPolymer Additive
Other Brominated CompoundsModerateVarious

Forensic Science

The compound's distinct structure allows it to serve as a marker in forensic investigations. Its derivatives can be utilized in the development of analytical methods for detecting specific substances in biological samples.

Case Study: Analytical Method Development

Research has demonstrated the effectiveness of azetidine derivatives in chromatography for separating complex mixtures. This application is crucial for toxicological analysis and substance identification.

Biopharmaceutical Applications

With ongoing research in biopharmaceuticals, compounds like this compound are being evaluated for their roles in drug formulation and delivery systems.

Insights from Recent Studies

Recent findings suggest that azetidine derivatives can enhance the solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Azetidine vs. Pyrrolidine Derivatives

A closely related analog is 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride (CAS: 1219972-43-6), which replaces the azetidine ring with a five-membered pyrrolidine ring. Key differences include:

  • Ring Strain : The smaller azetidine ring (4-membered) exhibits higher ring strain compared to pyrrolidine (5-membered), influencing reactivity and stability.
  • Basicity : Pyrrolidine derivatives typically exhibit higher basicity due to reduced ring strain and better orbital overlap.
  • Solubility : The hydrochloride salt of the pyrrolidine analog (as per its safety data sheet) suggests improved aqueous solubility compared to the free base form of the azetidine compound .
Substituent Effects

Other analogs, such as 3-[(4-Bromophenyl)methyl]azetidine (CAS: 16917-48-9) and 3-(3,5-Dimethylphenoxy)azetidine (CAS: 1219961-23-5), lack the dibromo-naphthyl group.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine 937616-34-7 C₁₃H₁₁Br₂NO 386.05 Four-membered ring, dibromo-naphthyl
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine HCl 1219972-43-6 C₁₄H₁₄Br₂NO·HCl 443.49 Five-membered ring, hydrochloride salt
3-[(4-Bromophenyl)methyl]azetidine 16917-48-9 C₁₀H₁₂BrN 226.11 Monosubstituted phenyl, no naphthyl

Biological Activity

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a dibromonaphthyl moiety which enhances its hydrophobic interactions with biological targets. The presence of bromine atoms also influences its reactivity and binding affinity due to halogen bonding capabilities.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. It modulates their activity, leading to various biological effects. Notably, it has been investigated for its potential as a histamine H3 receptor antagonist, which may have implications for treating cognitive disorders and sleep-related issues .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by disrupting critical signaling pathways. For instance, it has been shown to interfere with STAT3 DNA-binding activity in cancer cells .
  • Antimicrobial Properties : The compound is also being explored for its antimicrobial potential, indicating a broad spectrum of activity against various pathogens .

Case Studies

  • Anticancer Potential : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) at sub-micromolar concentrations. However, the cellular permeability was a limiting factor for its efficacy in vivo .
  • Mechanism-Based Studies : A study highlighted that the compound could disrupt the DNA-binding activity of STAT3, a transcription factor involved in tumor growth and survival. The effective concentration (IC50) was found to be approximately 0.79 μM in cell-free assays .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameActivity TypeIC50/EC50 (µM)Notes
This compoundAnticancer0.79Inhibits STAT3 DNA-binding activity
3-[(1,6-Dichloro-2-naphthyl)oxy]azetidineAnticancer>10Less potent than dibromo analog
3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidineAntimicrobialNot specifiedExplored for broader antimicrobial effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthetic optimization requires a stepwise approach. Begin with cold dimethylformamide (DMF) as a solvent, followed by controlled addition of phosphoryl chloride, as demonstrated in analogous azetidine derivative syntheses . Reaction parameters (temperature, stoichiometry) should be iteratively adjusted using fractional factorial design to maximize yield. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures product integrity.

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine FT-IR for functional group analysis (e.g., C-Br stretches at ~500–600 cm⁻¹) with ¹H/¹³C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and naphthyl aromatic signals. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Cross-reference data with isotopic internal standards (e.g., deuterated analogs) to minimize spectral interference .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-MS under controlled environments (e.g., 25–60°C, pH 3–9). Employ isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to track degradation products. Quantify half-life (t₁/₂) using first-order kinetics models, and validate with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

  • Methodological Answer : Adopt a split-plot design with randomized blocks to account for variables like soil type, microbial activity, and UV exposure. Monitor abiotic/biotic transformations via LC-MS/MS and ecotoxicity assays (e.g., Daphnia magna mortality rates). Long-term studies (≥5 years) should follow protocols from Project INCHEMBIOL, emphasizing compartmental distribution (air, water, sediment) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Perform meta-analysis with standardized controls (e.g., cell line viability assays under identical ATP levels). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. in vitro enzyme inhibition). Address variability by reporting confidence intervals and effect sizes, as emphasized in IUPAC data reporting guidelines .

Q. What computational methods predict the compound’s structure-activity relationships (SAR) for medicinal chemistry applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and HOMO-LUMO gaps, correlating with experimental IC₅₀ values. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key binding motifs. Validate predictions with synthetic analogs and in vitro assays .

Q. How to elucidate multi-step reaction mechanisms involving this compound in catalytic systems?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to identify rate-determining steps. Use in-situ FT-IR and GC-MS to monitor intermediate formation. Computational transition-state modeling (Gaussian 09) supplements experimental data .

Q. What methodologies assess long-term stability in environmental matrices?

  • Methodological Answer : Spiked environmental samples (soil, water) should undergo LC-MS/MS analysis quarterly over 3–5 years. Compare degradation rates using Arrhenius extrapolation for temperature-dependent decay. Include microbial community profiling (16S rRNA sequencing) to assess biodegradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine
Reactant of Route 2
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3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine

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